molecular formula C8H15NO3 B2825818 Methyl 2-amino-5-methyl-3-oxohexanoate CAS No. 54011-39-1

Methyl 2-amino-5-methyl-3-oxohexanoate

Cat. No.: B2825818
CAS No.: 54011-39-1
M. Wt: 173.212
InChI Key: AEUWYJYBFZJNDG-UHFFFAOYSA-N
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Description

“Methyl 2-amino-5-methyl-3-oxohexanoate” is a chemical compound with the molecular formula C8H15NO3 . It has a molecular weight of 173.21 . This compound is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C8H15NO3 . The InChI code for this compound is 1S/C8H14O3/c1-6(2)4-7(9)5-8(10)11-3/h6H,4-5H2,1-3H3 .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

Application in Synthesis of Leukotriene Intermediates

Methyl 5S-(benzoyloxy)-6-oxohexanoate, an intermediate structurally related to Methyl 2-amino-5-methyl-3-oxohexanoate, is significant in synthetic routes for leukotriene B4, a lipoxygenase-derived arachidonic acid metabolite. This compound is accessible via a three-step process from 2-cyclohexen-1-one using Schreiber's unsymmetrical ozonolysis protocol (Hayes & Wallace, 1990).

Role in Amino Acid Fermentation Pathway

In the lysine fermentation pathway, 3,5-diaminohexanoate, a new basic amino acid, is formed through a cobamide coenzyme-dependent reaction that migrates the terminal amino group of β-lysine to carbon atom 5. This process involves the transformation of α-lysine into β-lysine and subsequently into 3,5-diaminohexanoate (Tsai & Stadtman, 1968).

Catalytic Aminocarbonylation

In a study involving amino acid methyl esters, palladium-catalyzed aminocarbonylation of iodobenzene and iodoalkenes (including 1-iodo-cyclohexene and 17-iodo-androst-16-ene) was performed. This process led to the formation of 2-oxo-carboxamide type derivatives and carboxamides of the expected structure in excellent yields, using elevated carbon monoxide pressure (Müller et al., 2005).

Synthesis of Enaminones and Anticonvulsant Activity

This compound is closely related to enaminones, which have been evaluated for their anticonvulsant properties. Though specific derivatives were not active against amygdala kindled seizures, this research provided insights into the molecular characteristics and potential anticonvulsant applications of such compounds (Scott et al., 1993).

Properties

IUPAC Name

methyl 2-amino-5-methyl-3-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-5(2)4-6(10)7(9)8(11)12-3/h5,7H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUWYJYBFZJNDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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